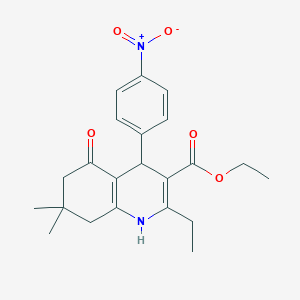![molecular formula C30H35N3O2 B11705034 3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11705034.png)
3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to a hydrazide group, which is further connected to a substituted phenyl ring. The presence of tert-butyl groups and a hydroxyl group on the phenyl ring adds to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide typically involves a multi-step process:
Formation of the Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative, which can be achieved through various methods such as the Buchwald-Hartwig amination or Ullmann coupling.
Hydrazide Formation: The carbazole derivative is then reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of intermediates and final products through advanced purification techniques.
化学反应分析
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.
Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.
Substitution: The tert-butyl groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbazole derivatives.
科学研究应用
3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide is largely dependent on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Materials: The compound’s electronic properties, such as charge transport and emission characteristics, are influenced by its molecular structure, making it suitable for use in OLEDs.
相似化合物的比较
Similar Compounds
3-(9H-carbazol-9-yl)propanoic acid: Another carbazole derivative with different functional groups.
(9H-Carbazol-3-ylmethyl)amine: A simpler carbazole derivative with an amine group.
3,5-di(9H-carbazol-9-yl)tetraphenylsilane: A compound with multiple carbazole units, used in high-efficiency OLEDs.
属性
分子式 |
C30H35N3O2 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC 名称 |
3-carbazol-9-yl-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C30H35N3O2/c1-29(2,3)23-17-20(18-24(28(23)35)30(4,5)6)19-31-32-27(34)15-16-33-25-13-9-7-11-21(25)22-12-8-10-14-26(22)33/h7-14,17-19,35H,15-16H2,1-6H3,(H,32,34)/b31-19+ |
InChI 键 |
JJAXQCGTTMAENH-ZCTHSVRISA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


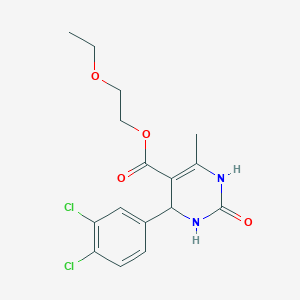
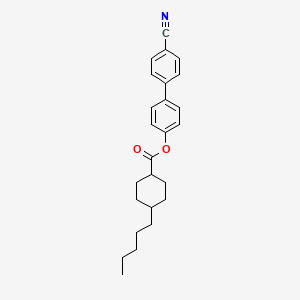
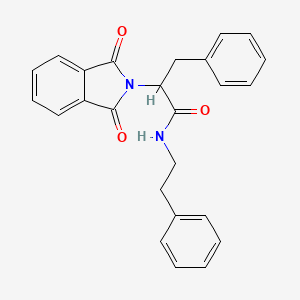
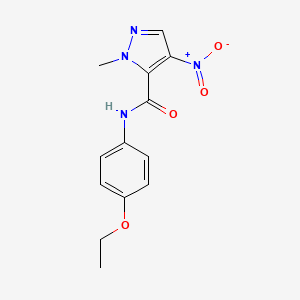
![3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704983.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one](/img/structure/B11704988.png)
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)
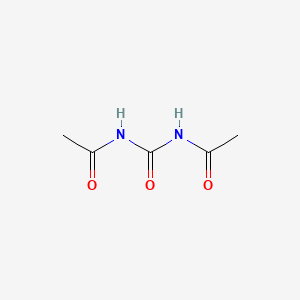
![N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11705003.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11705012.png)
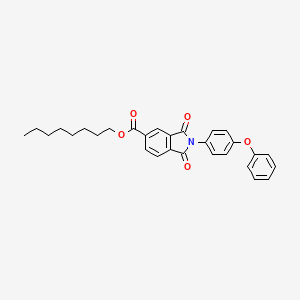
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705016.png)
